Elimination Half-Life: ~7–14-Fold Shorter Than Imipramine Enables Rapid Clearance Research Applications
Imipramine N-oxide exhibits a dramatically shorter elimination half-life than its parent compound imipramine. Following oral and intravenous administration in healthy human volunteers (single dose of 1 mg/kg), the plasma half-life of imipramine N-oxide ranged between 1.5 and 2.5 hours, with an intravenous half-life of 1.8 hours [1][2]. In contrast, the terminal elimination half-life of imipramine (parent drug) is 10–16 hours, with a mean of approximately 19–20 hours reported across multiple pharmacokinetic references [3].
| Evidence Dimension | Elimination half-life (t₁/₂) in humans |
|---|---|
| Target Compound Data | 1.5–2.5 h (oral), 1.8 h (intravenous) |
| Comparator Or Baseline | Imipramine: 10–16 h (parent drug terminal), mean ~19–20 h |
| Quantified Difference | ~7–14-fold shorter half-life for imipramine N-oxide |
| Conditions | Healthy human volunteers; single oral/intravenous dose of 1 mg/kg imipramine N-oxide (Nagy & Hansen 1978); imipramine reference data from Medscape and clinical pharmacology sources |
Why This Matters
This pharmacokinetic differentiation is critical for research protocols requiring rapid drug washout, repeat-dosing studies with minimal accumulation, or experimental designs where prolonged receptor occupancy (as seen with imipramine) would confound interpretation.
- [1] Nagy A, Hansen T. The kinetics of imipramine-N-oxide in man. Acta Pharmacol Toxicol (Copenh). 1978;42(1):58-67. doi:10.1111/j.1600-0773.1978.tb02169.x View Source
- [2] DrugMap (IDRBLab). Imipramine oxide – Drug Details (ID: DMZKABS). Elimination half-life: intravenous 1.8 hours. http://drugmap.idrblab.net/data/drug/details/DMZKABS View Source
- [3] Medscape. Imipramine Level Reference Range. Terminal elimination half-life of imipramine (parent drug): 10–16 hours. https://emedicine.medscape.com/article/2041752-overview View Source
